ciguatoxin CTX3C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

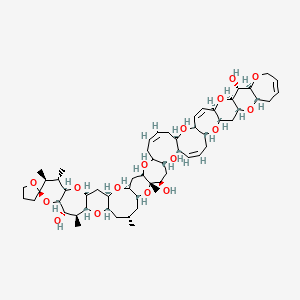

Ciguatoxin CTX3C is a ciguatoxin comprising a sequence of twelve trans-fused six-, seven-, eight- and nine-membered oxacycles and a spiro-fused tetrahydrofuran. It has a role as a metabolite.

Aplicaciones Científicas De Investigación

Table 1: Effects of Ciguatoxin CTX3C on Ion Channels

| Ion Channel Type | Effect of CTX3C | Reference |

|---|---|---|

| Voltage-Gated Na+ | Increased activity | |

| Voltage-Gated K+ | No significant effect |

Total Synthesis and Chemical Studies

The total synthesis of this compound has been a significant achievement in organic chemistry due to its complex structure, which includes 13 ether rings. The first successful synthesis was reported in 2001, utilizing advanced techniques such as ring-closing metathesis and radical cyclization . This synthetic route has enabled further biological studies and the development of analytical methods for detecting ciguatoxins in seafood.

Table 2: Key Milestones in the Synthesis of this compound

| Year | Milestone Description | Reference |

|---|---|---|

| 1989 | Initial attempts at total synthesis began | |

| 2001 | First successful total synthesis reported | |

| 2020 | Development of improved synthetic strategies |

Biological and Toxicological Studies

Research has demonstrated that chronic exposure to CTX3C can modify neurotransmitter receptor expression in neuronal cells without affecting cell viability. Notably, studies have shown that CTX3C influences glutamate neurotransmission in human neuronal stem cells and cerebellar granule cells, indicating potential neurotoxic effects . This information is critical for understanding the broader implications of ciguatera poisoning on human health.

Detection Methods

The low concentration of ciguatoxins in fish poses challenges for detection and quantification. Synthetic analogs of CTX3C have been utilized as standards for liquid chromatography-mass spectrometry (LC-MS) analysis, facilitating the identification of ciguatoxins in marine species globally . Advances in detection methods are crucial for monitoring seafood safety and preventing ciguatera poisoning outbreaks.

Public Health Implications

Ciguatera poisoning is a significant public health concern, with estimates suggesting that between 10,000 to 50,000 cases occur annually worldwide . The EuroCigua project aims to assess the risk associated with ciguatera poisoning in Europe by characterizing the presence of ciguatoxins in food and developing effective detection methods . Understanding the applications of CTX3C is vital for improving public health responses to this widespread issue.

Análisis De Reacciones Químicas

Ring-Closing Metathesis (RCM)

RCM was pivotal in forming medium-sized ether rings (Table 1) . For example:

-

F-ring closure via RCM using Grubbs catalysts.

-

Bidirectional RCM in the IJK fragment synthesis to simultaneously form two rings .

Table 1: RCM Applications in CTX3C Synthesis

| Ring Target | Catalyst | Outcome | Yield | Source |

|---|---|---|---|---|

| F-ring | Grubbs I | 8-membered ether | 75% | |

| IJK fragment | Hoveyda-Grubbs | 7- and 8-membered ethers | 68% |

Tsuji-Trost Allylation

A palladium-mediated Tsuji-Trost reaction enabled stereoselective allylation in the IJK fragment, forming the C37–C38 bond with >95% stereochemical fidelity .

Radical Cyclization

A tin-free radical reaction cyclized the G ring via a β-alkoxyacrylate intermediate, achieving regioselective closure under mild conditions .

Protective Group Chemistry

The switch from benzyl (Bn) to 2-naphthylmethyl (NAP) ethers significantly improved deprotection efficiency:

-

NAP groups were removed with DDQ at ambient temperature (63% yield), versus harsh hydrogenolysis for Bn groups .

-

This strategy minimized side reactions in the sensitive polyether framework .

Stereochemical Control

-

Hydroxy-ketone cyclization ensured correct stereochemistry in the CD-ring system using reductive cyclization .

-

α-Chlorosulfide coupling in the second-generation synthesis preserved stereochemical integrity during O,S-acetal formation .

Analytical Validation

Synthetic CTX3C was validated against natural isolates via:

Propiedades

Fórmula molecular |

C57H82O16 |

|---|---|

Peso molecular |

1023.2 g/mol |

Nombre IUPAC |

(1R,3S,4Z,7R,9S,11R,13S,19R,20R,21S,23R,26S,28R,30Z,33S,35R,37S,39R,41S,43R,44S,45S,46R,48S,49S,50S,51R,53S,55R,57R,59S,60R)-44,45,50,55,59-pentamethylspiro[2,8,12,18,22,27,34,38,42,47,52,58-dodecaoxadodecacyclo[31.28.0.03,28.07,26.09,23.011,21.013,19.035,59.037,57.039,53.041,51.043,48]henhexaconta-4,15,24,30-tetraene-46,2'-oxolane]-20,49,60-triol |

InChI |

InChI=1S/C57H82O16/c1-28-22-39-41(25-45-51(70-39)30(3)49(59)55-52(71-45)29(2)31(4)57(73-55)19-11-21-62-57)67-43-27-48-56(5,72-44(43)23-28)47(58)26-42-35(68-48)13-7-6-12-32-33(65-42)15-10-16-34-36(63-32)17-18-37-40(64-34)24-46-54(69-37)50(60)53-38(66-46)14-8-9-20-61-53/h6-10,15,17-18,28-55,58-60H,11-14,16,19-27H2,1-5H3/b7-6-,15-10-/t28-,29+,30+,31+,32-,33+,34-,35+,36+,37-,38+,39+,40+,41-,42-,43+,44-,45+,46-,47-,48-,49+,50-,51-,52-,53+,54-,55+,56+,57-/m1/s1 |

Clave InChI |

BFXGFCYTZARNGN-YUTMJQEESA-N |

SMILES isomérico |

C[C@@H]1C[C@H]2[C@@H](C[C@H]3[C@H](O2)[C@H]([C@@H]([C@H]4[C@H](O3)[C@H]([C@@H]([C@]5(O4)CCCO5)C)C)O)C)O[C@H]6C[C@@H]7[C@]([C@@H](C[C@@H]8[C@@H](O7)C/C=C\C[C@@H]9[C@@H](O8)/C=C\C[C@@H]2[C@@H](O9)C=C[C@@H]3[C@@H](O2)C[C@@H]2[C@@H](O3)[C@@H]([C@@H]3[C@@H](O2)CC=CCO3)O)O)(O[C@@H]6C1)C |

SMILES canónico |

CC1CC2C(CC3C(O2)C(C(C4C(O3)C(C(C5(O4)CCCO5)C)C)O)C)OC6CC7C(C(CC8C(O7)CC=CCC9C(O8)C=CCC2C(O9)C=CC3C(O2)CC2C(O3)C(C3C(O2)CC=CCO3)O)O)(OC6C1)C |

Sinónimos |

ciguatoxin 3C ciguatoxin CTX3C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.